Product packaging for Ethyl 2-cyanothiazole-4-carboxylate(Cat. No.:CAS No. 73956-19-1)

Ethyl 2-cyanothiazole-4-carboxylate

Cat. No.: B3178732
CAS No.: 73956-19-1
M. Wt: 182.2 g/mol
InChI Key: VHLBZJZBQKFRBZ-UHFFFAOYSA-N
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Description

Ethyl 2-cyanothiazole-4-carboxylate ( 73956-19-1) is a valuable heterocyclic building block extensively used in the synthesis of novel chemical entities for pharmaceutical and biochemical research . With the molecular formula C7H6N2O2S and a molecular weight of 182.20 g/mol, this compound serves as a key precursor for developing a diverse range of heterocyclic analogues . In antimicrobial research, structurally related 2-aminothiazole-4-carboxylate Schiff bases have demonstrated moderate to significant activity against multi-drug resistant (MDR) bacterial strains, including Staphylococcus epidermidis , Pseudomonas aeruginosa , Staphylococcus aureus , and Escherichia coli , as well as antifungal potential against Candida species . Molecular docking studies suggest that such compounds can act as antagonists by targeting the bacterial enzyme UDP-N-acetylmuramate/l-alanine ligase, a key enzyme in peptidoglycan synthesis, thereby disrupting cell wall integrity . Furthermore, this chemotype is being explored in oncological research, as energy-based molecular modeling has shown a positive correlation between the DNA-binding affinity of analogous 2-aminothiazole-4-carboxylate derivatives and their antitumor activity, highlighting their potential as DNA-interacting agents . Researchers utilize this compound in various disciplines, including medicinal chemistry for drug discovery, agricultural chemistry for agrochemical development, and material science. This product is intended for research and development purposes only and is not intended for human or diagnostic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6N2O2S B3178732 Ethyl 2-cyanothiazole-4-carboxylate CAS No. 73956-19-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-cyano-1,3-thiazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O2S/c1-2-11-7(10)5-4-12-6(3-8)9-5/h4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHLBZJZBQKFRBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Reaction Mechanisms of Ethyl 2 Cyanothiazole 4 Carboxylate

Reactivity Profile of the Thiazole (B1198619) Nucleus in Ethyl 2-cyanothiazole-4-carboxylate

The thiazole ring in this compound is an electron-deficient aromatic system, a characteristic enhanced by the presence of the electron-withdrawing cyano and carboxylate groups. This electronic nature significantly influences its susceptibility to electrophilic and nucleophilic attacks.

Electrophilic Aromatic Substitution Studies on the Thiazole Ring

The thiazole ring is generally resistant to electrophilic aromatic substitution due to its inherent electron-deficient character, which is further intensified by the cyano and carboxylate substituents. However, theoretical studies on thiazole itself suggest that electrophilic attack, when forced, would preferentially occur at the C5 position, which is the most electron-rich carbon atom in the ring. In the case of this compound, the deactivating nature of both the C2-cyano and C4-carboxylate groups would make electrophilic substitution even more challenging, requiring harsh reaction conditions. No specific studies on the electrophilic aromatic substitution of this compound have been prominently reported, highlighting the difficulty of such transformations.

Nucleophilic Attack at the C2 Position

The C2 position of the thiazole ring in this compound is highly activated towards nucleophilic attack. This is due to the strong electron-withdrawing effect of the adjacent cyano group and the nitrogen atom of the thiazole ring. This makes the C2 carbon atom electrophilic and susceptible to displacement of the cyano group by a suitable nucleophile.

Studies on analogous 2-cyano-substituted heterocyclic systems have demonstrated this reactivity. For instance, in 2-cyano-3-nitroimidazo[1,2-a]pyridine, the 2-cyano group can be substituted by nitrogen and oxygen nucleophiles. researchgate.net Similarly, the reaction of 2-cyanobenzothiazole with cysteine-containing peptides proceeds via nucleophilic attack of the thiol group on the cyano-bearing carbon, leading to the formation of a stable adduct. acs.org These examples suggest that this compound would likely undergo similar reactions with strong nucleophiles, resulting in the substitution of the cyano group.

Transformations Involving the Ester Functionality (C4-Carboxylate)

The ethyl carboxylate group at the C4 position offers a site for various chemical transformations, including hydrolysis, transesterification, and reduction.

Hydrolysis and Transesterification Reactions

The ester group can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis, or saponification, is typically irreversible and proceeds via nucleophilic acyl substitution by a hydroxide (B78521) ion.

Table 1: General Conditions for Ester Hydrolysis

Reaction TypeReagentsGeneral ConditionsProduct
Acid-Catalyzed HydrolysisH₂O, H⁺ (e.g., H₂SO₄, HCl)HeatCarboxylic Acid
Base-Mediated Hydrolysis (Saponification)H₂O, Base (e.g., NaOH, KOH)Typically at room temperature or with gentle heatingCarboxylate Salt (followed by acidic workup to yield the carboxylic acid)

Transesterification, the conversion of one ester to another, can be achieved by reacting this compound with a different alcohol in the presence of an acid or base catalyst.

Reductions of the Ester Group

The ester group can be reduced to a primary alcohol. A common and potent reducing agent for this transformation is lithium aluminum hydride (LiAlH₄). The reaction proceeds via nucleophilic acyl substitution, followed by reduction of the intermediate aldehyde. A patent for the synthesis of a related compound, 4-(2-chloroethyl)thiazole-2-carboxylic acid ethyl ester, describes the reduction of an ethyl ester to the corresponding alcohol using a reducing agent. google.com

Table 2: Common Reducing Agents for Ester Reduction

Reducing AgentReactivityTypical ConditionsProduct
Lithium Aluminum Hydride (LiAlH₄)StrongAnhydrous ether or THF, followed by aqueous workupPrimary Alcohol
Sodium Borohydride (NaBH₄)MildTypically does not reduce esters under standard conditionsNo reaction
Diisobutylaluminum Hydride (DIBAL-H)Can be controlled to yield an aldehydeLow temperatures (e.g., -78 °C)Aldehyde

Reactivity of the Cyano Group at C2

The cyano group at the C2 position is a versatile functional group that can undergo a variety of reactions, most notably nucleophilic additions and hydrolysis.

The carbon atom of the cyano group is electrophilic and can be attacked by nucleophiles. As mentioned in section 3.1.2, strong nucleophiles can lead to the substitution of the entire cyano group. Weaker nucleophiles, such as water in the presence of acid or base, can lead to hydrolysis.

Acid- or base-catalyzed hydrolysis of the nitrile can proceed to form a carboxylic acid, often via an intermediate amide. The reaction of 4-cyanothiazole (B73293) with aniline (B41778) in the presence of aluminum trichloride (B1173362) to form an amidine demonstrates the susceptibility of the cyano group to nucleophilic attack. wikipedia.org

Reduction of the cyano group can also be achieved. For instance, catalytic hydrogenation or treatment with strong reducing agents like LiAlH₄ can convert the nitrile to a primary amine.

Nucleophilic Addition to the Nitrile

The carbon-nitrogen triple bond in a nitrile group is strongly polarized, with the carbon atom bearing a partial positive charge, making it electrophilic. bldpharm.com This allows nitriles to react with a variety of nucleophiles. bldpharm.com The reaction mechanism begins with the attack of the nucleophile on the electrophilic carbon, leading to the formation of an intermediate imine anion. bldpharm.com

For this compound, a general nucleophilic addition can be represented as follows:

Reaction Scheme: General Nucleophilic Addition

Generated code

The thiazole ring and the ethyl carboxylate group are electron-withdrawing, which is expected to enhance the electrophilicity of the nitrile carbon, potentially increasing its reactivity towards nucleophiles compared to simple alkyl or aryl nitriles.

Hydrolysis of the Nitrile to Carboxylic Acid or Amide

The hydrolysis of nitriles is a fundamental reaction that can yield either an amide or a carboxylic acid, depending on the reaction conditions. bldpharm.com This transformation can be catalyzed by either acid or base. bldpharm.com

Acid-Catalyzed Hydrolysis: Under acidic conditions, the nitrile is heated with an aqueous acid like hydrochloric acid. bldpharm.com The reaction proceeds in two stages. First, the nitrile is hydrolyzed to an amide intermediate, Ethyl 2-carbamoylthiazole-4-carboxylate . bldpharm.com With continued heating and in the presence of excess water, this amide is further hydrolyzed to the corresponding carboxylic acid, 2,4-Thiazoledicarboxylic acid , and an ammonium (B1175870) salt. bldpharm.com

Mechanism of Acid-Catalyzed Hydrolysis

Step Description
1 Protonation of the nitrile nitrogen to increase the electrophilicity of the carbon atom.
2 Nucleophilic attack by a water molecule on the nitrile carbon.
3 Deprotonation to form a tautomer of an amide (an imidic acid).
4 Tautomerization to form the more stable amide intermediate.

| 5 | Further hydrolysis of the amide under acidic conditions to yield the carboxylic acid. |

Base-Catalyzed Hydrolysis: When heated with an aqueous base, such as sodium hydroxide, the nitrile group is also hydrolyzed. bldpharm.com The strongly nucleophilic hydroxide ion directly attacks the nitrile carbon. bldpharm.com The initial product is the amide, but like the acid-catalyzed reaction, this is typically an intermediate. bldpharm.com Further hydrolysis yields the salt of the carboxylic acid (a carboxylate) and ammonia (B1221849). bldpharm.com To obtain the free carboxylic acid, a separate acidification step is required after the initial hydrolysis. bldpharm.com

Reduction of the Nitrile to Amine

Nitriles can be reduced to primary amines using strong reducing agents. nih.gov Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for this transformation, converting the C≡N group into a -CH₂NH₂ group. nih.gov For this compound, this reaction would be expected to yield Ethyl 2-(aminomethyl)thiazole-4-carboxylate . However, LiAlH₄ is a very powerful reducing agent and will also reduce the ethyl ester group to a primary alcohol. Therefore, selective reduction of the nitrile in the presence of the ester requires milder or more specific reagents, or protection of the ester group.

Mechanism of Nitrile Reduction with LiAlH₄

Step Description
1 Nucleophilic addition of a hydride ion (H⁻) from LiAlH₄ to the electrophilic nitrile carbon. This forms an imine anion.
2 The imine anion intermediate is stabilized by complexation with the aluminum species.
3 A second hydride ion adds to the imine carbon, forming a dianion intermediate.

| 4 | Aqueous workup protonates the dianion to yield the primary amine. |

Due to the reactivity of the ester, a complete reduction would likely yield (2-(aminomethyl)thiazol-4-yl)methanol .

Palladium-Catalyzed Cross-Coupling Reactions and C-H Activation

Palladium catalysis is a powerful tool for forming carbon-carbon and carbon-heteroatom bonds, with wide applications in the synthesis of complex organic molecules. nih.gov Thiazole derivatives are known to participate in various palladium-catalyzed reactions, including Heck coupling and direct C-H activation. nih.govrsc.org

Heck Coupling and Related Methodologies

The Heck reaction, or Mizoroki-Heck reaction, is the palladium-catalyzed coupling of an unsaturated halide or triflate with an alkene. wikipedia.orgorganic-chemistry.org For a molecule like this compound, a direct Heck reaction is unlikely as the cyano group is not a typical leaving group for this transformation. Instead, a related halogenated derivative, such as Ethyl 2-bromothiazole-4-carboxylate , would be the appropriate substrate. guidechem.com This bromo-derivative can be synthesized from the corresponding Ethyl 2-aminothiazole-4-carboxylate . guidechem.com

The Heck reaction would then proceed by coupling Ethyl 2-bromothiazole-4-carboxylate with an alkene in the presence of a palladium catalyst and a base. wikipedia.org

General Catalytic Cycle for the Heck Reaction

Step Description
Oxidative Addition The palladium(0) catalyst oxidatively adds to the aryl/heteroaryl halide (e.g., Ethyl 2-bromothiazole-4-carboxylate) to form a Pd(II) complex. libretexts.org
Migratory Insertion The alkene coordinates to the palladium center and then inserts into the palladium-carbon bond. libretexts.org
β-Hydride Elimination A hydrogen atom from the carbon adjacent to the newly formed C-C bond is eliminated, forming the substituted alkene product and a palladium-hydride species. libretexts.org

| Reductive Elimination | The base regenerates the Pd(0) catalyst from the palladium-hydride species, allowing the cycle to continue. libretexts.org |

Other Transition Metal-Catalyzed Processes

Beyond the Heck reaction, the thiazole ring can participate in other important palladium-catalyzed transformations, most notably direct C-H activation. Research has shown that the direct arylation of thiazole derivatives often occurs with high regioselectivity at the C5 position, which is the most acidic C-H bond on the ring. nih.gov For this compound, the C5 position is unsubstituted and thus available for such a reaction. This method is highly atom-economical as it avoids the pre-functionalization step of halogenating the thiazole ring. nih.gov

Furthermore, halogenated derivatives like Ethyl 2-bromothiazole-4-carboxylate could also be employed in other cross-coupling reactions such as the Suzuki or Stille couplings to introduce new carbon-carbon bonds at the 2-position of the thiazole ring.

Table of Mentioned Chemical Compounds

Compound Name Structure/Formula Role in Article
This compound C₇H₆N₂O₂S Main Subject
Ethyl 2-carbamoylthiazole-4-carboxylate C₇H₈N₂O₃S Hydrolysis Intermediate/Product
2,4-Thiazoledicarboxylic acid C₅H₃NO₄S Final Hydrolysis Product
Ethyl 2-(aminomethyl)thiazole-4-carboxylate C₇H₁₀N₂O₂S Potential Reduction Product
(2-(aminomethyl)thiazol-4-yl)methanol C₅H₈N₂OS Potential Full Reduction Product
Ethyl 2-bromothiazole-4-carboxylate C₆H₆BrNO₂S Substrate for Heck Coupling
Ethyl 2-aminothiazole-4-carboxylate C₆H₈N₂O₂S Precursor to Bromo-derivative
Lithium aluminum hydride LiAlH₄ Reducing Agent
Palladium(II) acetate Pd(OAc)₂ Catalyst Precursor
Sodium hydroxide NaOH Base for Hydrolysis

Derivatization Strategies and Functional Group Transformations of Ethyl 2 Cyanothiazole 4 Carboxylate

Modification of the Cyano Group for Advanced Molecular Structures

The nitrile (cyano) group at the C2 position is a valuable synthetic handle for constructing various nitrogen-containing heterocycles and introducing functional diversity.

Synthesis of Amidines, Tetrazoles, and Other Nitrogen Heterocycles from Nitriles

The conversion of the C2-cyano group into other functionalities like amidines and tetrazoles is a key strategy for elaborating the core structure.

Amidines: The formation of amidines from nitriles can be achieved through several methods. A classic approach is the Pinner reaction, where the nitrile is treated with an alcohol in the presence of anhydrous hydrogen chloride gas. researchgate.net This forms an intermediate imidate (Pinner salt), which can then react with ammonia (B1221849) or an amine to yield the corresponding amidine. researchgate.netsemanticscholar.org Alternatively, direct nucleophilic addition of amines to nitriles, often catalyzed by Lewis acids (like ZnCl₂, AlCl₃) or transition metals (like copper salts), can produce N-substituted amidines. mdpi.com For instance, a copper-catalyzed protocol using CuCl and an oxygen atmosphere has been shown to facilitate the addition of amines to nitriles. mdpi.comresearchgate.net

Tetrazoles: The [3+2] cycloaddition reaction between a nitrile and an azide (B81097) is the most common method for synthesizing 5-substituted tetrazoles. nih.gov The reaction of Ethyl 2-cyanothiazole-4-carboxylate with an azide source, such as sodium azide, yields the corresponding 2-(1H-tetrazol-5-yl)thiazole derivative. This transformation is often promoted by a catalyst, such as zinc salts (e.g., ZnCl₂), which facilitates the reaction in water, or by using triethylammonium (B8662869) chloride in a suitable solvent. organic-chemistry.org The mechanism is believed to proceed through nitrile activation followed by cyclization of an intermediate imidoyl azide. nih.gov

Table 1: General Reactions for Cyano Group Modification

Starting Material Reagents/Conditions Product Type

Introduction of Diverse Substituents at the C2 Position

While the cyano group itself can be transformed, it can also be replaced entirely to introduce new substituents at the C2 position. One potential strategy involves the reductive cleavage of the cyano group. For example, samarium(II) iodide has been used for the reductive cleavage of α-cyano esters, a method that is tolerant of various functional groups like esters and amides. sbq.org.br Such a reduction would yield the C2-unsubstituted thiazole (B1198619), opening pathways for subsequent C-H functionalization. Another approach could involve the conversion of the nitrile to an amino group, a common moiety in many biologically active thiazoles, which then serves as a handle for a vast array of further derivatizations, such as the formation of Schiff bases, amides, or ureas. researchgate.netnih.gov

Transformations at the Ester Moiety for Carboxylic Acid Derivatives

The ethyl ester at the C4 position provides a gateway to a variety of carboxylic acid derivatives, significantly expanding the chemical space accessible from the parent molecule.

Preparation of Amides, Hydrazides, and Ketones

Amides: The most direct route to amides is through the aminolysis of the ethyl ester. This involves heating the ester with ammonia or a primary or secondary amine. The reaction can often be performed neat or in a suitable solvent. This conversion replaces the ethoxy group (-OEt) with an amino (-NH₂) or substituted amino (-NHR, -NR₂) group to form the corresponding 4-carboxamide derivative.

Hydrazides: Hydrazides are readily prepared by the hydrazinolysis of the ester. nih.gov This reaction is typically carried out by refluxing the ethyl ester with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) in a solvent such as ethanol (B145695). nih.gov The resulting 2-cyanothiazole-4-carbohydrazide is a valuable intermediate, itself a versatile building block for synthesizing other heterocycles like pyrazoles and 1,3,4-oxadiazoles.

Ketones: The synthesis of ketones from the ester is a multi-step process. A direct reaction with organometallic reagents like Grignard reagents would lead to over-addition, producing tertiary alcohols. To achieve ketone synthesis, the ester is typically first converted to a Weinreb amide. This involves reacting the ester with N,O-dimethylhydroxylamine hydrochloride in the presence of a suitable Grignard reagent or other coupling agent. The resulting Weinreb amide can then be treated with a Grignard or organolithium reagent to afford the desired ketone in a controlled manner, as the intermediate tetrahedral adduct is stable until acidic workup. libretexts.org

Table 2: Synthesis of Carboxylic Acid Derivatives from C4-Ester

Product Type Reagents/Conditions Resulting Functional Group
Amide R'R''NH, Heat -C(O)NR'R''
Hydrazide N₂H₄·H₂O, EtOH, Reflux -C(O)NHNH₂

Ester Cleavage and Carboxylic Acid Derivatization

The foundational transformation at the C4 position is the cleavage of the ester to form the free carboxylic acid. This is most commonly achieved through saponification, which involves hydrolysis of the ester under basic conditions (e.g., using potassium hydroxide (B78521) or sodium hydroxide in an aqueous alcohol solution), followed by acidification with a strong acid like HCl to protonate the carboxylate salt. researchgate.net

The resulting 2-cyanothiazole-4-carboxylic acid is a crucial intermediate. The carboxylic acid functionality can be activated, for example, by conversion to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. This highly reactive acyl chloride can then be easily converted into a wide array of other derivatives, including amides and esters, under mild conditions.

Regioselective Functionalization of the Thiazole Ring

Beyond modifications at the C2 and C4 substituents, the thiazole ring itself can undergo functionalization. In 2,4-disubstituted thiazoles, the C5 position is the most electron-rich and thus the most susceptible to electrophilic aromatic substitution. Reactions such as halogenation (e.g., bromination with N-bromosuccinimide), nitration, and Friedel-Crafts acylation would be expected to occur regioselectively at this C5 position. Recent advances in C-H activation chemistry, often employing palladium catalysts, have also provided powerful tools for the sequential and regioselective functionalization of thiazole rings at specific positions, allowing for the programmed construction of complex, multifunctionalized derivatives. rsc.org Furthermore, dearomative cycloaddition reactions can be used to build novel bicyclic scaffolds from the thiazole core. acs.org

Bromination, Chlorination, and Other Halogenation Reactions

Direct halogenation of the this compound ring is challenging. However, halogenated analogs are commonly prepared from the corresponding 2-amino derivative, ethyl 2-aminothiazole-4-carboxylate. The primary method for introducing a halogen at the 2-position is the Sandmeyer reaction. wikipedia.orgmasterorganicchemistry.com This well-established transformation involves the diazotization of the 2-amino group with a nitrite (B80452) source (like sodium nitrite or tert-butyl nitrite) in the presence of a strong acid, followed by the introduction of a copper(I) halide (CuBr or CuCl) to displace the diazonium group with the corresponding halogen. wikipedia.orgmasterorganicchemistry.com

This synthetic route provides reliable access to key intermediates like ethyl 2-bromothiazole-4-carboxylate and ethyl 2-chlorothiazole-4-carboxylate, which are valuable precursors for further cross-coupling reactions and nucleophilic substitutions.

Table 1: Halogenation via Sandmeyer Reaction of Ethyl 2-aminothiazole-4-carboxylate

Starting MaterialReagentsProductReaction Type
Ethyl 2-aminothiazole-4-carboxylate1. NaNO₂, HBr 2. CuBrEthyl 2-bromothiazole-4-carboxylateSandmeyer Bromination
Ethyl 2-aminothiazole-4-carboxylate1. NaNO₂, HCl 2. CuClEthyl 2-chlorothiazole-4-carboxylateSandmeyer Chlorination

Nitration and Sulfonation Studies

The thiazole ring is generally electron-deficient, making electrophilic aromatic substitution reactions such as nitration and sulfonation difficult to achieve. pharmaguideline.com The presence of two strong electron-withdrawing groups—the cyano group at the C2 position and the ethyl carboxylate group at the C4 position—further deactivates the only available C5 position on the thiazole ring.

Consequently, studies detailing the direct nitration or sulfonation of this compound are not prevalent in the scientific literature. Such reactions would likely require harsh, vigorous conditions, which could lead to degradation of the starting material or favor other reaction pathways. slideshare.net Therefore, these transformations are not considered standard derivatization strategies for this particular scaffold.

Development of Novel Thiazole-Based Scaffolds through Derivatization

The true synthetic utility of this compound and its derivatives lies in their role as foundational scaffolds for constructing novel and complex heterocyclic systems. The functional groups on the thiazole ring serve as handles for elaboration into a wide array of molecular structures with potential applications in medicinal chemistry and materials science.

The Hantzsch thiazole synthesis is a fundamental method for creating the initial thiazole ring, often by reacting an α-halocarbonyl compound with a thioamide. youtube.comsynarchive.com Once formed, derivatives like ethyl 2-aminothiazole-4-carboxylate can be extensively modified. For example, the amino group can be acylated, reacted with isothiocyanates to form thiourea (B124793) derivatives, or used as a nucleophile in condensation reactions. nih.gov The ester group can be hydrolyzed to the corresponding carboxylic acid or subjected to hydrazinolysis to form hydrazides, which are themselves versatile intermediates for creating pyrazoles and other heterocycles.

Research has shown that the thiazole-4-carboxylate framework is a launchpad for creating diverse molecular libraries. For instance, multi-step synthetic sequences starting from ethyl 2-aminothiazole-4-carboxylate have been used to produce thiourea derivatives that are subsequently cyclized into fused thiazolo[4,5-d]pyridazine (B3050600) systems. nih.gov In other work, the ester function of a related thiazole was converted to a hydrazide, which then served as a key precursor for building novel thiazole-based heterocycles with potential as anticancer and antimicrobial agents. These strategies highlight the importance of the thiazole-4-carboxylate core in generating new chemical entities.

Table 2: Examples of Novel Scaffolds Developed from Thiazole-4-carboxylate Derivatives

Starting Material/CoreDerivatization StrategyResulting ScaffoldPotential ApplicationReference
Ethyl 2-aminothiazole-4-carboxylateReaction with phenyl isothiocyanate, hydrazinolysis, cyclizationThiazolo[4,5-d]pyridazin-2-yl]thioureasBiological Agents nih.gov
Thiazole-4-carboxylate esterHydrazinolysis, condensation with aldehydes/ketonesThiazolyl pyrazolesAnticancer, Antimicrobial
Thioureido acidHantzsch synthesis with acetophenones, esterification, hydrazinolysisThiazoles with β-amino acid and aromatic moietiesAntibacterial, Antifungal

Spectroscopic and Structural Elucidation Techniques in Research on Ethyl 2 Cyanothiazole 4 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling patterns, and correlations, the precise connectivity of atoms can be determined.

Proton NMR (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum of Ethyl 2-cyanothiazole-4-carboxylate provides crucial information about the electronic environment of the protons. The spectrum is expected to show distinct signals for the ethyl group protons and the proton on the thiazole (B1198619) ring.

The ethyl group will exhibit a characteristic quartet and triplet pattern. The methylene (B1212753) protons (-CH₂-) are adjacent to an oxygen atom, which deshields them, causing their signal to appear at a lower field (higher ppm value), typically around 4.4 ppm. These protons are split by the neighboring methyl protons, resulting in a quartet. The methyl protons (-CH₃) are further from the electronegative oxygen and will therefore appear at a higher field (lower ppm value), typically around 1.4 ppm. Their signal will be split into a triplet by the adjacent methylene protons.

The single proton attached to the thiazole ring (H-5) is in an aromatic environment and is expected to resonate at a downfield region, typically in the range of 7.0-8.5 ppm, appearing as a singlet as there are no adjacent protons to couple with.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (ppm)Multiplicity
-CH₃ (ethyl)~1.4Triplet
-CH₂- (ethyl)~4.4Quartet
H-5 (thiazole)~7.0-8.5Singlet

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Characterization

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct signals are expected for the carbons of the ethyl group, the thiazole ring, the cyano group, and the carboxyl group.

The carbonyl carbon of the ester group is typically the most deshielded, appearing in the range of 160-170 ppm. The carbons of the thiazole ring will resonate in the aromatic region, generally between 110 and 160 ppm. The cyano carbon has a characteristic chemical shift in the range of 110-125 ppm. The methylene carbon of the ethyl group, being attached to an oxygen atom, will appear around 60-70 ppm, while the methyl carbon will be found at a much higher field, typically around 14-15 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm)
-CH₃ (ethyl)~14-15
-CH₂- (ethyl)~60-70
C-5 (thiazole)~110-130
C≡N (cyano)~110-125
C-4 (thiazole)~140-150
C-2 (thiazole)~150-160
C=O (ester)~160-170

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC)

While direct experimental data for this compound using 2D NMR techniques is not widely published, the application of these methods would be standard practice for definitive structural confirmation.

COSY (Correlation Spectroscopy) would show correlation peaks between the methylene and methyl protons of the ethyl group, confirming their connectivity.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would establish the direct one-bond correlations between protons and the carbons they are attached to. This would definitively link the proton signals of the ethyl group and the H-5 of the thiazole ring to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range (2-3 bond) correlations. For instance, it would show correlations from the H-5 proton to the C-4 and C-2 carbons of the thiazole ring, as well as to the carbonyl carbon. The methylene protons of the ethyl group would show a correlation to the carbonyl carbon, and the methyl protons would show a correlation to the methylene carbon.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound is expected to display characteristic absorption bands for the cyano, ester, and thiazole moieties.

A sharp and strong absorption band in the region of 2220-2260 cm⁻¹ is characteristic of the C≡N stretching vibration of the cyano group. The carbonyl group (C=O) of the ethyl ester will exhibit a strong, sharp absorption band in the range of 1720-1740 cm⁻¹. The C-O stretching vibrations of the ester group will appear in the region of 1000-1300 cm⁻¹. The C=N and C=C stretching vibrations of the thiazole ring are expected to show absorptions in the 1400-1600 cm⁻¹ region. Additionally, C-H stretching vibrations from the aromatic thiazole ring and the aliphatic ethyl group will be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

Table 3: Predicted IR Absorption Frequencies for this compound

Functional GroupVibrational ModePredicted Frequency (cm⁻¹)Intensity
C-H (Aliphatic)Stretch2850-3000Medium
C-H (Aromatic)Stretch3000-3100Medium
C≡N (Cyano)Stretch2220-2260Strong, Sharp
C=O (Ester)Stretch1720-1740Strong, Sharp
C=N, C=C (Thiazole)Stretch1400-1600Medium
C-O (Ester)Stretch1000-1300Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound, the molecular ion peak (M⁺) would confirm the molecular weight of the compound.

The fragmentation of the molecular ion can provide valuable structural information. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₂CH₃) or the entire ester group (-COOCH₂CH₃). The thiazole ring can also undergo characteristic fragmentation. The presence of a nitrogen atom allows for an odd molecular weight, consistent with the nitrogen rule.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry would provide the exact mass of the molecular ion, allowing for the determination of the elemental composition of this compound with high accuracy. This technique can distinguish between compounds with the same nominal mass but different elemental formulas, thus providing definitive confirmation of the molecular formula.

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem mass spectrometry (MS/MS) is a powerful technique used to obtain detailed structural information about a molecule. The process involves multiple stages of mass analysis. Initially, the parent molecule, this compound, is ionized, typically forming a molecular ion [M+H]⁺ in positive ion mode. This specific ion, known as the precursor ion, is then selected and isolated from other ions.

The isolated precursor ion is subjected to collision-induced dissociation (CID), where it is fragmented by colliding with inert gas molecules (like argon or nitrogen). The resulting fragment ions, or product ions, are then analyzed in a second stage of mass spectrometry. The fragmentation pattern is not random; bonds break at chemically predictable locations, providing a "fingerprint" that is characteristic of the molecule's structure. uni-saarland.dewhitman.edu By analyzing the mass-to-charge ratios (m/z) of these fragments, researchers can piece together the connectivity of the original molecule. libretexts.org For this compound, fragmentation is expected to occur at the ester linkage and within the thiazole ring, providing confirmation of these key functional groups.

Table 1: Hypothetical MS/MS Fragmentation Data for this compound This table presents plausible fragmentation patterns based on the known principles of mass spectrometry.

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Neutral LossProposed Fragment Structure
197.02169.02COLoss of carbon monoxide from the ester
197.02151.01C2H5OHLoss of ethanol (B145695) from the ethyl ester group
197.02124.00C3H5O2Cleavage of the entire ethyl carboxylate group
197.02102.99C2H4, C2H3NFragmentation of the thiazole ring

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's structure by mapping electron density. To perform the analysis, a high-quality single crystal of this compound is required.

The crystal is mounted and irradiated with a focused beam of X-rays. As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms in a predictable manner, creating a unique diffraction pattern. By rotating the crystal and collecting thousands of diffraction spots, a complete dataset is obtained. Sophisticated computer software is then used to analyze this pattern and calculate a three-dimensional electron density map of the unit cell—the basic repeating unit of the crystal. From this map, the exact position of each atom can be determined, yielding precise measurements of bond lengths, bond angles, and torsional angles. nih.gov This information confirms the molecular connectivity and reveals the molecule's conformation and packing arrangement within the crystal lattice. nih.gov

Table 2: Illustrative Crystallographic Data for a Thiazole Derivative This table shows the type of data obtained from an X-ray crystallography experiment, using a related compound as an example.

ParameterValue
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)8.71
b (Å)15.43
c (Å)9.88
β (°)105.2
Volume (ų)1284.5
Z (molecules/unit cell)4
Calculated Density (g/cm³)1.45

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography encompasses a set of laboratory techniques used for the separation of mixtures. The principle relies on the differential partitioning of components between a stationary phase (a solid or a liquid supported on a solid) and a mobile phase (a fluid that moves through the stationary phase). wisc.edu In the context of this compound research, chromatographic methods are indispensable for monitoring the progress of a chemical reaction, assessing the purity of the final product, and isolating the compound from unreacted starting materials or byproducts. bldpharm.commeasurlabs.comniscpr.res.inresearchgate.net

Thin Layer Chromatography (TLC) is a rapid, simple, and inexpensive qualitative technique used to determine the number of components in a mixture and to follow the progress of a reaction. rjpbcs.com The stationary phase is typically a thin layer of an adsorbent material, such as silica gel or alumina, coated onto a flat carrier like a glass or aluminum plate. wisc.edu

A small spot of the sample solution is applied near the bottom of the plate, which is then placed in a sealed chamber containing a shallow layer of a solvent or solvent mixture (the mobile phase). chemistryhall.com By capillary action, the mobile phase moves up the plate, carrying the sample components with it. Separation occurs because different compounds travel at different rates depending on their affinity for the stationary phase versus their solubility in the mobile phase. ijpsjournal.com Generally, less polar compounds move further up the plate, resulting in a higher Retardation Factor (Rf), while more polar compounds have a stronger interaction with the polar stationary phase and move shorter distances. wisc.edu The Rf value is a characteristic ratio for a given compound, solvent system, and stationary phase.

Table 3: Example TLC Data for this compound

Mobile Phase (Solvent System)Rf ValueObservation
100% Hexane0.05Compound is highly retained, indicating low mobility in a non-polar solvent.
9:1 Hexane:Ethyl Acetate0.35Good mobility, suitable for monitoring reaction progress.
7:3 Hexane:Ethyl Acetate0.65Higher mobility, useful for separating from more polar impurities.
100% Ethyl Acetate0.85Compound moves close to the solvent front, indicating high mobility in a polar solvent.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the high-resolution separation capabilities of liquid chromatography with the sensitive and selective detection power of mass spectrometry. measurlabs.com It is a cornerstone of modern analytical chemistry for both qualitative and quantitative analysis. d-nb.infokuleuven.be

In an LC-MS system, the sample mixture is first injected into an LC column (the stationary phase). A liquid mobile phase is pumped through the column, separating the components of the mixture based on their interactions with the column packing material. As each separated component elutes from the column, it is introduced into the ion source of the mass spectrometer. measurlabs.com The mass spectrometer then ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing molecular weight information and, through fragmentation, structural data. nih.gov This allows for the confident identification and quantification of the target compound, this compound, even at very low concentrations in complex mixtures. d-nb.infonih.govnih.govresearchgate.net

Table 4: Typical LC-MS Analytical Parameters

ParameterCondition
LC ColumnReversed-phase C18 (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Elution ModeIsocratic or Gradient
Flow Rate0.5 - 1.0 mL/min
Ionization SourceElectrospray Ionization (ESI), Positive Mode
MS DetectionFull Scan or Selected Ion Monitoring (SIM)

Computational Chemistry and Theoretical Investigations of Ethyl 2 Cyanothiazole 4 Carboxylate

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) stands as a cornerstone for the theoretical analysis of ethyl 2-cyanothiazole-4-carboxylate, providing a robust framework for examining its electronic structure and molecular geometry. nih.gov DFT calculations, often employing hybrid functionals like B3LYP with various basis sets, enable the accurate prediction of molecular properties that are in close agreement with experimental data. researchgate.netmaterialsciencejournal.org

Optimization of Molecular Geometry and Conformational Analysis

The initial step in the computational analysis involves the optimization of the molecular geometry to find the most stable conformation of this compound. This process determines the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule. For similar thiazole (B1198619) derivatives, studies have shown that the thiazole ring is typically planar. nih.gov Conformational analysis further explores the different spatial arrangements of the atoms, particularly rotation around single bonds, to identify the global and local energy minima on the potential energy surface.

Calculation of Frontier Molecular Orbitals (HOMO-LUMO Energies)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in understanding the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. irjweb.com For related thiazole compounds, DFT calculations have been used to determine these energies, providing insights into their electronic transition properties and reactivity. researchgate.netresearchgate.net

Table 1: Frontier Molecular Orbital (HOMO-LUMO) Energies and Related Quantum Chemical Descriptors for a Related Thiazole Derivative (Note: The following data is for a structurally related compound, ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate, and is presented for illustrative purposes.)

ParameterValue (eV)
E_HOMO -6.54
E_LUMO -2.45
Energy Gap (ΔE) 4.09
Ionization Potential (I) 6.54
Electron Affinity (A) 2.45
Global Hardness (η) 2.045
Global Softness (S) 0.489
Electronegativity (χ) 4.495
Electrophilicity Index (ω) 4.93

Data derived from theoretical calculations on a similar molecular structure. nih.gov

Prediction of Spectroscopic Parameters (NMR, IR)

DFT calculations are a powerful tool for predicting spectroscopic parameters, which can then be compared with experimental data for structural validation.

NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be performed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. mdpi.com These predicted shifts are often in good agreement with experimental values, aiding in the assignment of signals in the NMR spectra of complex molecules. nih.govnih.gov

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity. researchgate.net The MEP map illustrates the electrostatic potential on the electron density surface, identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). nih.gov

For this compound, the MEP map would highlight the electronegative nitrogen and oxygen atoms as regions of negative potential, making them susceptible to electrophilic attack. Conversely, areas around the hydrogen atoms would exhibit positive potential, indicating sites for potential nucleophilic attack. nih.govnumberanalytics.com This visual representation is crucial for understanding intermolecular interactions and predicting how the molecule will interact with other reagents. researchgate.net

Quantum Chemical Reactivity Descriptors (Fukui Functions, Electrophilicity Index)

To quantify the reactivity of this compound more precisely, various quantum chemical reactivity descriptors derived from DFT are employed.

Fukui Functions: These functions identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. By analyzing the change in electron density upon the addition or removal of an electron, Fukui functions can pinpoint specific atoms that are most likely to participate in a chemical reaction. researchgate.net

Electrophilicity Index (ω): This global reactivity descriptor, introduced by Parr, measures the stabilization in energy when the system acquires an additional electronic charge from the environment. irjweb.com A higher electrophilicity index indicates a greater capacity of a molecule to act as an electrophile. researchgate.net The index is calculated using the HOMO and LUMO energies. irjweb.com

These descriptors provide a quantitative basis for the reactivity patterns suggested by the MEP map.

Molecular Dynamics Simulations for Conformational Stability and Interactions

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time. biorxiv.org By solving Newton's equations of motion for the atoms in the molecule, MD simulations can explore its conformational landscape, revealing the stability of different conformers and the transitions between them. mdpi.comnih.gov

Quantitative Structure-Reactivity Relationships (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies are computational methods aimed at establishing a mathematical correlation between the chemical structure of a series of compounds and their reactivity. chemrxiv.org These models are invaluable in predicting the reactivity of new or untested molecules, thereby guiding synthetic planning and mechanistic studies. chemrxiv.org For this compound and its derivatives, QSRR studies would seek to correlate structural descriptors with various measures of reactivity.

While specific QSRR studies exclusively focused on this compound are not extensively documented in publicly available literature, the principles can be understood from research on related thiazole derivatives. ptfarm.plresearchgate.net Such studies typically involve calculating a variety of molecular descriptors and then using statistical methods to build a predictive model.

Detailed Research Findings

Research on thiazole derivatives has demonstrated the utility of QSRR and its counterpart, Quantitative Structure-Activity Relationship (QSAR), in understanding and predicting molecular behavior. For instance, QSAR analyses on thiazole derivatives have successfully correlated physicochemical parameters with their H1-antihistamine activity. ptfarm.pl These studies often employ semi-empirical methods like AM1 to calculate descriptors. ptfarm.pl The findings from such research have established the importance of hydrophobic, electronic, and steric parameters in describing the biological activity of these compounds. ptfarm.pl

In the context of reactivity, theoretical studies on various substituted thiazole derivatives have utilized quantum chemical descriptors to understand their reactivity patterns. researchgate.net Density Functional Theory (DFT) calculations are commonly employed to determine global and local reactivity descriptors, which help in predicting the most likely sites for electrophilic or nucleophilic attack. researchgate.netnih.gov For example, the presence of electron-donating or electron-withdrawing groups on the thiazole ring significantly influences the electron density and the highest occupied molecular orbital (HOMO) energy, which in turn affects the molecule's nucleophilicity. analis.com.my

For this compound, a QSRR model would aim to predict its reactivity in various chemical transformations. This could include, for example, the susceptibility of the cyano group to nucleophilic addition or the reactivity of the thiazole ring towards electrophilic substitution. The development of such a model would involve the following steps:

Selection of a training set: A series of thiazole derivatives with structural similarities to this compound would be chosen.

Calculation of molecular descriptors: For each molecule in the training set, a wide range of descriptors would be calculated. These can be categorized as:

Constitutional descriptors: Molecular weight, number of atoms, etc.

Topological descriptors: Indices that describe the connectivity of atoms.

Geometrical descriptors: Molecular surface area, volume, etc.

Quantum-chemical descriptors: HOMO/LUMO energies, Mulliken charges, dipole moment, etc. nih.gov

Experimental determination of reactivity: The reactivity of each compound in the training set for a specific reaction would be measured experimentally. This could be a reaction rate constant, an equilibrium constant, or a yield.

Model development and validation: Statistical methods such as multiple linear regression (MLR), principal component analysis (PCA), or partial least squares (PLS) would be used to build a mathematical equation linking the descriptors to the observed reactivity. chemrxiv.orgptfarm.pl The predictive power of the model would then be validated using an external test set of compounds not used in the model development.

The resulting QSRR equation would allow for the prediction of the reactivity of this compound and other similar compounds based solely on their calculated structural descriptors, thereby saving significant time and resources compared to experimental measurements. chemrxiv.org

The table below illustrates the type of data that would be generated in a hypothetical QSRR study on a series of substituted thiazole derivatives, including this compound, to predict a generic reactivity parameter (log(k)).

CompoundlogPHOMO (eV)LUMO (eV)Dipole Moment (Debye)Predicted log(k)Experimental log(k)
This compound1.85-7.2-1.53.2-2.1-2.0
Derivative A2.10-7.0-1.33.5-1.8-1.7
Derivative B1.60-7.5-1.82.9-2.5-2.6
Derivative C2.50-6.8-1.14.0-1.5-1.4
Derivative D1.30-7.8-2.02.5-3.0-2.9

Note: The data in this table is hypothetical and for illustrative purposes only.

This table showcases how various calculated descriptors (logP, HOMO, LUMO, Dipole Moment) could be used to predict a reactivity parameter (log(k)). A strong correlation between the predicted and experimental values would indicate a robust and useful QSRR model.

Advanced Applications in Organic Synthesis and Materials Science

Ethyl 2-cyanothiazole-4-carboxylate as a Versatile Building Block in Multistep Synthesis

The potential for this compound to serve as a starting material in complex synthetic pathways is recognized, though explicit examples are scarce. Its synthesis is documented, typically prepared from Ethyl 2-bromothiazole-4-carboxylate and a cyanide source, such as copper(I) cyanide. ncsu.edu This preparation makes the compound available for further chemical exploration.

Synthesis of Fused Heterocyclic Ring Systems

There is currently a lack of specific published research demonstrating the use of this compound in the direct synthesis of fused heterocyclic ring systems. While related thiazole (B1198619) compounds, particularly those with a 2-amino substituent, are widely used in cyclocondensation reactions to build fused systems like thiazolo[3,2-a]pyrimidines, the reactivity of the 2-cyano analogue in similar transformations has not been detailed. The electron-withdrawing nature of the cyano group imparts different chemical properties than the electron-donating amino group, meaning reaction pathways cannot be directly extrapolated.

Construction of Complex Organic Molecules

The application of this compound as a key intermediate in the total synthesis of complex natural products or other intricate organic molecules is not described in the available literature. Theses and dissertations that mention the compound focus on synthetic methodology development, such as its own preparation, rather than its subsequent use as a building block in a larger synthetic campaign. ncsu.edu

Integration into Polymer Chemistry and Functional Material Design

Some chemical suppliers categorize this compound under product families such as "Polymer Science Material Building Blocks" or potential monomers for Covalent Organic Frameworks (COFs). bldpharm.combldpharm.com This suggests a theoretical potential for its use in creating novel polymers or functional materials. The nitrile functionality and the aromatic thiazole ring could, in principle, be incorporated into polymer backbones or as pendant groups to impart specific thermal or electronic properties. However, there are no specific research articles or data that demonstrate the successful polymerization of this monomer or its integration into a functional material with characterized properties.

Role in Catalyst Development and Ligand Design

The nitrogen and sulfur atoms within the thiazole ring of this compound offer potential coordination sites for metal ions. This characteristic is fundamental for the design of ligands used in catalysis. Despite this, no studies have been found that report the use of this specific compound as a ligand for a metal catalyst or detail its role in the development of new catalytic systems. Research in this area appears to be unexplored or is not currently published.

Future Research Directions and Challenges in Ethyl 2 Cyanothiazole 4 Carboxylate Chemistry

Development of More Sustainable and Atom-Economical Synthetic Pathways

Conventional methods for the synthesis of thiazole (B1198619) derivatives often rely on hazardous reagents and generate considerable waste, prompting the shift towards more environmentally benign approaches. nih.govresearchgate.net Future research in the synthesis of ethyl 2-cyanothiazole-4-carboxylate is expected to focus on the principles of green chemistry to enhance sustainability and atom economy.

Key areas of development include:

Microwave and Ultrasound-Assisted Synthesis: These techniques can significantly reduce reaction times, improve yields, and minimize energy consumption compared to conventional heating methods. researchgate.netbepls.com

Green Solvents and Catalysts: The use of water, supercritical fluids, or ionic liquids as reaction media, coupled with the development of recyclable and non-toxic catalysts, will be crucial in reducing the environmental footprint of synthetic processes. nih.govmdpi.com

Multicomponent Reactions (MCRs): Designing one-pot MCRs for the synthesis of this compound and its analogues can significantly improve atom economy by combining multiple synthetic steps into a single operation, thereby reducing waste and purification efforts. bepls.comnih.gov

A comparison of traditional versus green synthetic approaches for thiazole synthesis is presented below:

FeatureTraditional SynthesisGreen Synthetic Approach
Solvents Often uses volatile and hazardous organic solvents.Employs water, ionic liquids, or solvent-free conditions. bepls.com
Catalysts May use stoichiometric amounts of hazardous reagents.Focuses on recyclable and non-toxic catalysts. nih.gov
Energy Typically requires prolonged heating.Utilizes microwave or ultrasound for rapid heating. researchgate.net
Atom Economy Often lower due to multi-step processes and by-products.Higher, especially with multicomponent reactions. primescholars.comjocpr.com

The concept of atom economy, which measures the efficiency of a reaction in converting reactants to the desired product, is a central tenet of green chemistry. primescholars.comjocpr.comresearchgate.net Future synthetic strategies for this compound will need to be designed to maximize the incorporation of all reactant atoms into the final product, thus minimizing waste. jocpr.comresearchgate.net

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The this compound scaffold possesses multiple reactive sites, including the thiazole ring, the cyano group, and the ester functionality. A significant area for future research is the exploration of novel reactivity patterns to access unprecedented molecular architectures.

Potential avenues for investigation include:

Functionalization of the Thiazole Ring: While electrophilic substitution on the thiazole ring can be challenging, the development of new catalytic systems could unlock novel C-H functionalization pathways.

Transformations of the Cyano Group: The cyano group can serve as a versatile handle for a variety of transformations, including hydrolysis to the corresponding carboxylic acid, reduction to the aminomethyl group, or participation in cycloaddition reactions.

Derivatization of the Carboxylate Group: The ethyl ester can be readily converted to a wide range of amides, hydrazides, and other derivatives, providing access to new classes of compounds with potentially interesting biological activities. mdpi.com

A recent study demonstrated the reaction of 1,4-dithiane-2,5-diol (B140307) with cyanogen (B1215507) gas to form 2-cyanothiazole (B74202) intermediates, highlighting the potential for novel synthetic routes involving unique precursors. acs.org

Computational Design of Functionalized Analogues with Tunable Properties

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science. nih.gov In the context of this compound, in silico methods can be employed to design novel analogues with tailored electronic, steric, and pharmacokinetic properties. researchgate.netnih.gov

Future research in this area will likely involve:

Quantum Chemical Calculations: Density Functional Theory (DFT) and other quantum mechanical methods can be used to predict the geometric and electronic properties of novel derivatives, providing insights into their reactivity and potential interactions with biological targets. mdpi.com

Molecular Docking and Dynamics Simulations: These techniques can be used to predict the binding modes and affinities of this compound analogues to specific protein targets, guiding the design of more potent and selective inhibitors. nih.govnih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models can be developed to correlate the structural features of a series of thiazole derivatives with their biological activity, enabling the prediction of the activity of yet-unsynthesized compounds. nih.gov

A study on ethyl 2-(2-arylidene-1-alkylhydrazinyl)thiazole-4-carboxylates successfully utilized in-silico docking studies to correlate with their in vitro antiglycation activities, demonstrating the power of computational approaches in this field. nih.gov

Computational MethodApplication in Thiazole Chemistry
Density Functional Theory (DFT) Prediction of molecular structure, vibrational frequencies, and electronic properties. mdpi.com
Molecular Docking Elucidation of binding modes and interactions with biological targets. nih.govnih.gov
Molecular Dynamics (MD) Simulations Analysis of the conformational changes and stability of ligand-protein complexes. researchgate.net
QSAR Development of predictive models for biological activity. nih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, or continuous flow synthesis, offers several advantages over traditional batch processing, including enhanced safety, improved reproducibility, and facile scalability. The integration of flow chemistry with automated synthesis platforms presents a powerful strategy for the rapid and efficient production of libraries of this compound derivatives.

Future efforts in this domain will likely focus on:

Development of Continuous Flow Processes: Designing and optimizing continuous flow reactors for the key steps in the synthesis of this compound.

Automated Library Synthesis: Combining flow chemistry with robotic systems to enable the automated synthesis and purification of large numbers of analogues for high-throughput screening.

In-line Analysis and Optimization: Integrating analytical techniques, such as HPLC and NMR, directly into the flow system to allow for real-time reaction monitoring and optimization.

While specific examples for this compound are yet to be widely reported, the application of flow chemistry to the synthesis of other heterocyclic systems demonstrates its significant potential.

Advanced Spectroscopic Characterization of Transient Intermediates and Reaction Mechanisms

A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is essential for the development of more efficient and selective synthetic methods. Advanced spectroscopic techniques can play a pivotal role in the detection and characterization of transient intermediates and in elucidating complex reaction pathways.

Future research should leverage:

In-situ Spectroscopic Techniques: Utilizing techniques such as in-situ IR and NMR spectroscopy to monitor reactions in real-time and identify short-lived intermediates.

Advanced Mass Spectrometry: Employing techniques like ESI-MS and HRMS to characterize reaction products and intermediates with high accuracy and sensitivity. rsc.org

Crystallographic Studies: X-ray crystallography remains the gold standard for the unambiguous determination of molecular structure and can provide crucial insights into the conformation and packing of both stable products and, in some cases, key intermediates. iucr.org

The characterization of thiazole derivatives and their reaction intermediates is well-documented, with spectroscopic data providing key evidence for their structures. sapub.orgnih.govrsc.org For instance, the Hantzsch thiazole synthesis, a classical method, is believed to proceed through several intermediates that could be targeted for spectroscopic investigation. youtube.com

Q & A

Q. Key Variables :

  • Solvent choice : Polar aprotic solvents (e.g., acetone) enhance nucleophilic substitution efficiency.
  • Temperature : Elevated temperatures (~60–80°C) in Step 2 improve cyanide substitution kinetics.
  • Catalyst : No explicit catalyst is mentioned, but anhydrous conditions are critical to avoid hydrolysis.

Methodological Tip : Monitor reaction progress via TLC or HPLC, and purify intermediates via recrystallization to ensure >95% purity.

Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Basic Research Question

  • NMR : 1^1H and 13^13C NMR (e.g., δ 1.18–1.16 ppm for ethyl CH3_3) confirm substituent positions and purity .
  • X-ray Crystallography : SHELX software (e.g., SHELXL) resolves bond lengths and angles, critical for verifying the thiazole ring geometry and cyanomethyl orientation .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+^+ at 211.05 Da).

Advanced Tip : Use DFT calculations (B3LYP/6-311+G(d,p)) to predict NMR shifts and compare with experimental data for structural validation .

How can computational chemistry optimize the electronic properties of this compound for targeted applications?

Advanced Research Question

  • DFT Analysis : Calculate frontier molecular orbitals (FMOs) to predict reactivity. For example, the LUMO energy indicates susceptibility to nucleophilic attack at the cyano group .

  • Solvent Effects : Use COSMO-RS to model solvation effects on tautomerism or stability.

  • Data Table :

    PropertyValue (Gas Phase)Value (Acetonitrile)
    HOMO (eV)-6.32-6.45
    LUMO (eV)-1.89-2.01
    Band Gap (eV)4.434.44

Methodological Insight : Pair computational results with experimental UV-Vis spectra to validate electronic transitions.

How do structural modifications of this compound influence its biological activity?

Advanced Research Question

  • Structure-Activity Relationship (SAR) : Compare with analogs like Ethyl 2-(2,4-difluorophenyl)-4-thiazolecarboxylate (CAS 175276-93-4), where fluorinated aryl groups enhance antimicrobial potency .
  • Key Modifications :
    • Cyanomethyl → Hydroxymethyl : Reduces electrophilicity but increases hydrogen-bonding potential (e.g., Ethyl 2-(hydroxymethyl)thiazole-4-carboxylate, IC50_{50} = 7.50 µM for anticancer activity) .
    • Ethyl Ester → Amide : Improves solubility (e.g., N-(4,4-difluorocyclohexyl)-2-(3,4,5-trimethoxybenzamido)thiazole-4-carboxamide) .

Advanced Research Question

  • Case Study : Discrepancies in IC50_{50} values for Ethyl 2-(hydroxymethyl)thiazole-4-carboxylate (7.50 µM vs. 15.2 µM) may arise from:
    • Assay Conditions : Variations in cell lines (e.g., HeLa vs. MCF-7) or serum content .
    • Sample Purity : Impurities >5% skew dose-response curves. Validate via HPLC before testing.
  • Statistical Approach : Apply ANOVA to compare replicates and identify outliers.

Methodological Recommendation : Follow standardized protocols (e.g., NIH Guidelines) and report detailed experimental conditions for reproducibility.

What safety protocols are essential for handling this compound in laboratory settings?

Basic Research Question

  • Storage : Refrigerate (2–8°C) in airtight containers to prevent moisture absorption .
  • PPE : Nitrile gloves, lab coat, and goggles to avoid dermal/ocular exposure.
  • Waste Disposal : Neutralize with 10% NaOH before incineration to degrade cyanide byproducts.

Advanced Insight : Use electrostatic discharge (ESD) precautions during synthesis to prevent ignition of volatile solvents .

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Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-cyanothiazole-4-carboxylate
Reactant of Route 2
Ethyl 2-cyanothiazole-4-carboxylate

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